3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1h-indole

CAS No.: 6286-59-5

Cat. No.: VC17304501

Molecular Formula: C19H21NO4

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6286-59-5 |

|---|---|

| Molecular Formula | C19H21NO4 |

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | 3-[(3,4-dimethoxyphenyl)methyl]-5,6-dimethoxy-1H-indole |

| Standard InChI | InChI=1S/C19H21NO4/c1-21-16-6-5-12(8-17(16)22-2)7-13-11-20-15-10-19(24-4)18(23-3)9-14(13)15/h5-6,8-11,20H,7H2,1-4H3 |

| Standard InChI Key | NLARYFBIEUCCKH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)CC2=CNC3=CC(=C(C=C32)OC)OC)OC |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

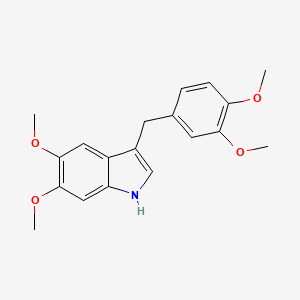

3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole features a 1H-indole core substituted with methoxy groups at positions 5 and 6. A 3,4-dimethoxybenzyl group is attached to the 3-position of the indole ring (Figure 1). The indole scaffold consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The methoxy (-OCH₃) groups at positions 3, 4, 5, and 6 contribute to the molecule’s electron-rich nature, influencing its reactivity and intermolecular interactions .

Molecular Formula and Weight

The molecular formula is C₁₉H₂₁NO₄, derived as follows:

-

Indole core (C₁₀H₉NO₂): Accounts for the 5,6-dimethoxy-1H-indole backbone.

-

Benzyl side chain (C₉H₁₁O₂): Represents the 3,4-dimethoxybenzyl group.

The molecular weight is 339.38 g/mol, computed using atomic masses from PubChem’s standardized data .

Spectral Characteristics

While experimental spectral data for this specific compound is unavailable, analogous indoles exhibit predictable NMR and MS patterns:

-

¹H NMR: Methoxy protons resonate as singlets at δ 3.70–3.90 ppm. Aromatic protons on the indole and benzyl groups appear as multiplets between δ 6.50–7.50 ppm .

-

¹³C NMR: Methoxy carbons appear at δ 55–60 ppm, while aromatic carbons range from δ 100–150 ppm .

-

Mass Spectrometry: Molecular ion peaks ([M+H]⁺) align with the calculated molecular weight (339.38 m/z) .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized through two primary strategies:

-

Functionalization of preformed indole cores via alkylation or Friedel-Crafts reactions.

-

De novo indole synthesis using Bischler or Nordlander methodologies to incorporate substituents during cyclization .

Alkylation of 5,6-Dimethoxyindole

A plausible route involves the alkylation of 5,6-dimethoxy-1H-indole (CAS: 14430-23-0) with 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). This method mirrors the synthesis of ethyl 2-(3,4-dimethoxybenzyl)-1-phenylsulfonyl-1H-indole-3-carboxylate, where FeCl₃ catalyzes benzyl group attachment .

Key Steps:

-

Protection of indole nitrogen: To prevent unwanted side reactions, the indole nitrogen may be protected with a sulfonyl group (e.g., phenylsulfonyl) .

-

Benzylation: Reaction with 3,4-dimethoxybenzyl chloride under anhydrous conditions (e.g., 1,2-dichloroethane, reflux) .

-

Deprotection: Removal of the sulfonyl group using alkaline hydrolysis .

Bischler Indole Synthesis

The Bischler method constructs the indole ring from phenacyl anilines, enabling direct incorporation of substituents. For this compound:

-

Phenacyl aniline precursor: 3,4-Dimethoxyphenacyl bromide reacts with 3,5-dimethoxyaniline.

-

Cyclization: Acid-catalyzed cyclization forms the indole core with inherent 5,6-dimethoxy groups .

-

Benzyl group introduction: Post-cyclization alkylation at position 3 completes the structure .

Physicochemical and Reactivity Profile

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to methoxy groups. Low solubility in water (logP ≈ 3.5 predicted) .

-

Stability: Sensitive to strong acids/bases, which may cleave methoxy groups or protonate the indole nitrogen. Recommended storage at –20°C under inert atmosphere .

Reactivity

-

Electrophilic Substitution: Methoxy groups activate the indole ring toward electrophiles, favoring substitution at positions 4 and 7 .

-

Oxidation: Susceptible to oxidative degradation at the indole’s pyrrole ring, particularly under alkaline conditions .

Applications and Future Directions

Pharmaceutical Development

-

Lead compound optimization: Structural modifications (e.g., replacing methoxy with ethoxy groups) could improve bioavailability .

-

Combination therapies: Synergy with existing chemotherapeutics (e.g., doxorubicin) warrants investigation.

Industrial Synthesis Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume